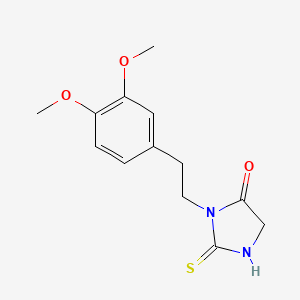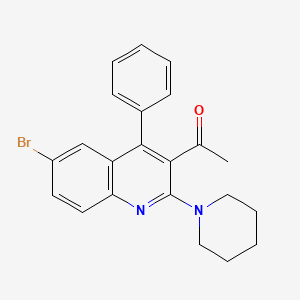
3-(3,4-Dimethoxyphenethyl)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenethyl)-2-thioxoimidazolidin-4-one is a complex organic compound. It is related to 3,4-Dimethoxyphenethylamine , which is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also structurally similar to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For instance, phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups have been synthesized . The synthesis involved the use of phenethylamine, a precursor of dopamine and related compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as 1H-NMR, 13C-NMR, IR, and X-ray single-crystal determination . For example, the triazole compound, 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, was found to crystallize in the monoclinic space group P21 .Aplicaciones Científicas De Investigación
Biological Activity and Medicinal Chemistry
Thiazolidin-4-ones are recognized for their significant biological activities and serve as a privileged scaffold in medicinal chemistry. They exhibit a wide range of biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral activities. The versatility of thiazolidin-4-ones, highlighted by their interaction with various biological targets, makes them highly valuable for designing new drug agents. The influence of different substituents on their biological activity has been a subject of study, aiming to optimize these compounds for higher efficacy as drug agents (Mech, Kurowska, & Trotsko, 2021).
Synthetic Development and Green Methodologies
The synthesis of thiazolidin-4-one derivatives, including 3-(3,4-Dimethoxyphenethyl)-2-thioxoimidazolidin-4-one, has evolved over time. Starting from the mid-nineteenth century, various synthetic methodologies have been developed, incorporating green chemistry principles. These methods aim to minimize environmental impact and improve the efficiency of synthesizing these biologically active compounds. The history and synthetic development of thiazolidin-4-ones are well-documented, showcasing their pharmacological importance and potential for treating various diseases (Santos, Jones Junior, & Silva, 2018).
Antioxidant Activities
Studies on the antioxidant activities of thiazolidin-4-one derivatives have shown that these compounds can exhibit strong scavenging effects towards free radicals. This ability to neutralize reactive oxygen species suggests that thiazolidin-4-ones, by extension, compounds like 3-(3,4-Dimethoxyphenethyl)-2-thioxoimidazolidin-4-one, may offer protective roles against oxidative damage, which is a key factor in the development of various chronic diseases (Kładna et al., 2014).
Applications in Cancer and Metabolic Diseases
The link between metabolic diseases, such as diabetes, and Alzheimer’s disease has been explored with thiazolidinediones showing promise in treatment strategies. These compounds, by influencing insulin resistance and deficiency, could potentially interact with the molecular pathways involved in Alzheimer's disease. This highlights the broader applicability of thiazolidin-4-ones in treating not only metabolic disorders but also neurodegenerative diseases, suggesting a multidisciplinary approach to drug development (Li, Song, & Leng, 2015).
Safety And Hazards
Safety data sheets for related compounds indicate that they can be hazardous. For instance, 3,4-Dimethoxyphenyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-10-4-3-9(7-11(10)18-2)5-6-15-12(16)8-14-13(15)19/h3-4,7H,5-6,8H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTAOHXMKFNFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CNC2=S)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-N-[(2-chlorophenyl)(cyano)methyl]-1-(propan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2567194.png)


![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2567198.png)
![5-(3-methoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2567199.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2567200.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2567204.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2567209.png)
![1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2567210.png)
